molecular formula C11H12O4 B11895812 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde CAS No. 94008-47-6

7,8-Dihydroxy-2-methylchroman-6-carbaldehyde

Cat. No.: B11895812
CAS No.: 94008-47-6
M. Wt: 208.21 g/mol
InChI Key: SFYLLLGAVDGGFQ-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-2-methylchroman-6-carbaldehyde is a chemical compound known for its unique structure and properties. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylchroman-6-carbaldehyde with hydroxylating agents to introduce hydroxyl groups at the 7 and 8 positions. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7,8-Dihydroxy-2-methylchroman-6-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox): Known for its antioxidant properties.

    2-Methylchroman-6-carbaldehyde: A precursor in the synthesis of 7,8-Dihydroxy-2-methylchroman-6-carbaldehyde.

Uniqueness: this compound is unique due to the presence of hydroxyl groups at the 7 and 8 positions, which contribute to its distinct chemical reactivity and biological activity compared to other chroman derivatives .

Properties

CAS No.

94008-47-6

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

7,8-dihydroxy-2-methyl-3,4-dihydro-2H-chromene-6-carbaldehyde

InChI

InChI=1S/C11H12O4/c1-6-2-3-7-4-8(5-12)9(13)10(14)11(7)15-6/h4-6,13-14H,2-3H2,1H3

InChI Key

SFYLLLGAVDGGFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=CC(=C(C(=C2O1)O)O)C=O

Origin of Product

United States

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